Cas no 2172567-72-3 (5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine)

5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine
- 2172567-72-3
- [5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1596017
-
- Inchi: 1S/C9H18N4O/c1-3-5-13-9(4-6-14-2)8(7-10)11-12-13/h3-7,10H2,1-2H3
- InChI Key: WRIMIYAIUOLRRS-UHFFFAOYSA-N
- SMILES: O(C)CCC1=C(CN)N=NN1CCC
Computed Properties
- Exact Mass: 198.14806121g/mol
- Monoisotopic Mass: 198.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- XLogP3: -0.4
5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596017-0.5g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 0.5g |
$1426.0 | 2023-06-04 | ||
Enamine | EN300-1596017-1.0g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1596017-0.25g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 0.25g |
$1366.0 | 2023-06-04 | ||
Enamine | EN300-1596017-0.1g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1596017-500mg |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 500mg |
$1426.0 | 2023-09-23 | ||
Enamine | EN300-1596017-5000mg |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 5000mg |
$4309.0 | 2023-09-23 | ||
Enamine | EN300-1596017-100mg |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 100mg |
$1307.0 | 2023-09-23 | ||
Enamine | EN300-1596017-2.5g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1596017-10.0g |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 10g |
$6390.0 | 2023-06-04 | ||
Enamine | EN300-1596017-2500mg |
[5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-yl]methanamine |
2172567-72-3 | 2500mg |
$2912.0 | 2023-09-23 |
5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine Related Literature
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine
Introduction to 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172567-72-3)
5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2172567-72-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a triazole core appended with an N-methylated amine and an alkyl chain, has garnered attention due to its structural complexity and potential biological activities. The presence of a 2-methoxyethyl substituent at the propyl position introduces a hydrophilic moiety, which may influence solubility and metabolic stability, making it a candidate for further exploration in drug design.
The triazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and stabilize various biological targets. The specific arrangement of the propyl group and the N-methylated amine in this compound suggests potential interactions with enzymes or receptors, which could be exploited for therapeutic purposes. Recent advancements in computational chemistry have enabled the rapid screening of such molecules for their binding affinity to target proteins, and preliminary virtual screening studies on 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine have shown promising interactions with several key enzymes involved in metabolic pathways.
In the realm of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone approach. The triazole derivatives, including this particular compound, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine aligns with many biologically active scaffolds that have shown efficacy in preclinical models. For instance, related triazole-containing compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The N-methylated amine moiety in this molecule could serve as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in protein targets.
The 2-methoxyethyl substituent adds an extra layer of complexity to the compound's pharmacokinetic profile. This group can enhance water solubility while potentially influencing metabolic clearance rates. In drug development pipelines, such modifications are often employed to optimize bioavailability and reduce off-target effects. Comparative studies with closely related analogs have suggested that the methoxy group may modulate the compound's interaction with biological membranes or transporter proteins. These insights are crucial for designing next-generation therapeutics that balance potency with pharmacokinetic properties.
Recent research has also highlighted the role of triazole derivatives in modulating immune responses. The triazole ring has been shown to interact with immunoregulatory pathways, making it a promising scaffold for immunomodulatory drugs. For example, certain triazole-containing compounds have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokine production. Given the growing interest in immunotherapy for various diseases, including cancer and autoimmune disorders, compounds like 5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine warrant further investigation as potential immunomodulators.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the triazole core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during the synthesis of complex molecules like this one. The development of robust synthetic protocols is essential for scaling up production and conducting thorough biochemical evaluations.
In conclusion,5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172567-72-3) represents a structurally intriguing compound with potential therapeutic applications. Its unique combination of functional groups positions it as a valuable candidate for further exploration in drug discovery programs. As computational methods continue to improve and high-throughput screening technologies become more accessible,this molecule and its derivatives are likely to play a significant role in developing novel treatments for various diseases.
2172567-72-3 (5-(2-methoxyethyl)-1-propyl-1H-1,2,3-triazol-4-ylmethanamine) Related Products
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 152840-81-8(Valine-1-13C (9CI))
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)




